molecular formula C12H12N4O3S B2950277 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid CAS No. 511284-39-2

3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid

Cat. No. B2950277
CAS RN: 511284-39-2
M. Wt: 292.31
InChI Key: RDOYILDEAZBWGZ-UHFFFAOYSA-N
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Description

The compound “3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid” is a chemical compound with the CAS Number: 730947-87-2 . It has a molecular weight of 306.35 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical modifications . For instance, the synthesis of a similar compound, N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, involved the conversion of 3-bromobenzoic acid into its methyl-3-bromobenzoate, which was then transformed into 3-bromobenzohydrazide. The final step involved the cyclization of the compound, producing its 1,2,4-triazole derivative. This intermediate was then coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis .


Chemical Reactions Analysis

4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The density of a similar compound is predicted to be 1.60±0.1 g/cm3 .

Advantages and Limitations for Lab Experiments

One advantage of using 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar properties. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

For the research on 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid include further studies on its mechanism of action, as well as its potential applications in other fields such as agriculture and food preservation. Additionally, research on improving the compound's solubility in water could lead to more efficient use in lab experiments.

Synthesis Methods

The synthesis of 3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-bromoacetic acid, followed by the reaction of the resulting product with 3-aminobenzoic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid has been studied for its potential applications in various scientific fields. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-16-7-13-15-12(16)20-6-10(17)14-9-4-2-3-8(5-9)11(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYILDEAZBWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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